2-(3-Chlorophenyl)-1,3-dithiane
Description
2-(3-Chlorophenyl)-1,3-dithiane is a sulfur-containing heterocyclic compound featuring a six-membered 1,3-dithiane ring substituted with a 3-chlorophenyl group. The 1,3-dithiane scaffold is widely utilized in organic synthesis as a ketone-protecting group due to its stability under acidic and basic conditions . The chlorine substituent at the phenyl ring’s meta position likely influences electronic and steric properties, affecting reactivity and intermolecular interactions.
Properties
Molecular Formula |
C10H11ClS2 |
|---|---|
Molecular Weight |
230.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11ClS2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2 |
InChI Key |
HVOOEJGCHIRIOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Aryl-1,3-dithianes
2-(3,4-Dichlorophenyl)-1,3-dithiane
- Molecular Formula : C₁₀H₁₀Cl₂S₂
- Molecular Weight : 265.21 g/mol
- No direct reactivity data are provided, but higher halogen content may slow deprotection reactions due to increased steric hindrance .
2-(3-Bromophenyl)-1,3-dithiane
- Molecular Formula : C₁₀H₉BrS₂ (inferred)
- Molecular Weight : ~273.21 g/mol
- Key Properties: Bromine’s larger atomic radius compared to chlorine may alter crystal packing, as seen in its structurally characterized analog’s planar dithiane ring and intermolecular C–H⋯S interactions .
2-(3-Fluorophenyl)-1,3-dithiane
- Molecular Formula : C₁₀H₁₁FS₂
- Molecular Weight : 214.32 g/mol
- Reduced steric bulk compared to chlorine or bromine may improve reaction yields in coupling or alkylation reactions .
Non-Halogenated Aryl-1,3-dithianes
2-(3-Pyridyl)-1,3-dithiane
- Key Findings :
2-(4-Tetrahydropyranyloxybutyl)-1,3-dithiane
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